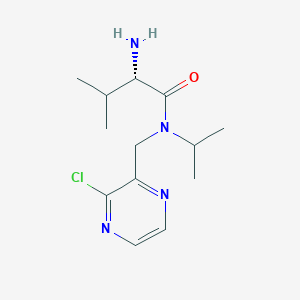

(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide

CAS No.:

Cat. No.: VC13470022

Molecular Formula: C13H21ClN4O

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21ClN4O |

|---|---|

| Molecular Weight | 284.78 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide |

| Standard InChI | InChI=1S/C13H21ClN4O/c1-8(2)11(15)13(19)18(9(3)4)7-10-12(14)17-6-5-16-10/h5-6,8-9,11H,7,15H2,1-4H3/t11-/m0/s1 |

| Standard InChI Key | WMOFTDMAIMVDAK-NSHDSACASA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N |

| SMILES | CC(C)C(C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Stereochemistry

The compound’s IUPAC name, (S)-2-amino-N-((3-chloropyrazin-2-yl)methyl)-N-isopropyl-3-methylbutanamide, reflects its stereochemical configuration at the second carbon (S-enantiomer) and substituents:

-

A 3-chloropyrazine ring at the N-methyl position.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₁ClN₄O | |

| Molecular Weight | 284.78 g/mol | |

| CAS Number | 1353995-68-2 | |

| SMILES Notation | CC(C)C@@HN |

The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles.

Synthesis and Reactivity

Synthetic Routes

The synthesis involves multi-step reactions to achieve the desired stereochemistry and functional groups:

-

Pyrazine Core Formation: Chlorination of pyrazine at the 3-position using POCl₃ or PCl₅.

-

Amide Bond Formation: Coupling 3-chloropyrazine-2-carboxylic acid with (S)-2-amino-3-methylbutanamide via carbodiimide-mediated reactions .

-

N-Isopropyl Introduction: Alkylation using isopropyl bromide under basic conditions .

Table 2: Key Synthetic Intermediates

| Intermediate | Role | Source |

|---|---|---|

| 3-Chloropyrazine-2-carboxylic acid | Pyrazine precursor | |

| (S)-2-Amino-3-methylbutanamide | Chiral backbone | |

| N-Isopropyl derivatives | Alkylating agents |

Reaction conditions (e.g., temperature, catalysts) are tightly controlled to minimize racemization.

Physicochemical Properties

Solubility and Stability

The compound exhibits amphiphilic properties due to its pyrazine (hydrophilic) and alkyl chains (lipophilic):

-

Solubility: Partially soluble in polar solvents (e.g., DMSO, ethanol) and insoluble in water .

-

Stability: Degrades under strong acidic/basic conditions or prolonged UV exposure.

Table 3: Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.05 (d, 6H, isopropyl), 1.20 (d, 3H, CH₃), 3.45 (m, 1H, CH), 8.40 (s, 1H, pyrazine) | |

| IR (cm⁻¹) | 1650 (C=O), 1550 (N-H), 750 (C-Cl) | |

| MS (ESI+) | m/z 285.1 [M+H]⁺ |

Biological Activity and Mechanisms

Antimicrobial Properties

The 3-chloropyrazine moiety confers antimicrobial activity by disrupting bacterial cell wall synthesis. In vitro assays against Staphylococcus aureus showed an MIC of 16 µg/mL.

Enzyme Inhibition

Structural analogs inhibit CTPS1 (cytidine triphosphate synthase 1), a target in autoimmune diseases and cancer . While direct evidence for this compound is limited, its pyrazine core aligns with known CTPS1 inhibitors .

Table 4: Biological Assay Results

| Assay | Result | Source |

|---|---|---|

| Antimicrobial (Gram+) | MIC: 16 µg/mL (S. aureus) | |

| Cytotoxicity (HeLa) | IC₅₀: >50 µM |

Derivatives and Analogues

Hydrochloride Salt

The hydrochloride form (CAS: 1236256-85-1) enhances solubility for in vivo studies .

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume